![molecular formula C14H14O3 B1633573 2-(2-Naphthyloxy)butanoic acid CAS No. 161904-61-6](/img/structure/B1633573.png)
2-(2-Naphthyloxy)butanoic acid
Overview
Description
2-(2-Naphthyloxy)butanoic acid is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(2-Naphthyloxy)butanoic acid consists of a butanoic acid molecule where a hydrogen atom is replaced by a 2-naphthyloxy group . The structure can be represented by the SMILES notation: CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 .Scientific Research Applications
1. Crystal Structure Analysis
2-(2-Naphthyloxy)butanoic acid and related compounds exhibit interesting crystalline structures, as seen in 4-(2-Naphthyl)butanoic acid. This substance crystallizes in a centrosymmetric space group, forming cyclic dimers and comprising double layers of aromatic rings and hydrogen-bonded aliphatic strings (Dobson & Gerkin, 1996).
2. Potential Hypotensive Agents
Derivatives of 2-(2-Naphthyloxy)butanoic acid have been synthesized and tested for hypotensive activity. These compounds, particularly the analogues involving 2-substituted aminomethyloxy naphthalenes, showed promising results in lowering blood pressure in animal models, compared to reference compounds like propranolol (Tandon, Singh, & Goswamy, 2004).
3. Applications in Synthetic Ion Channels
A derivative of this compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, has been used to demonstrate optical gating in synthetic ion channels. These channels, which allow controlled transport of ionic species, could find applications in controlled release, sensing, and information processing (Ali et al., 2012).
4. Aerobic Biotransformation in Environmental Microbiology
Research on the aerobic biotransformation of alkyl branched aromatic alkanoic naphthenic acids by microorganisms like Mycobacterium has shown significant degradation of synthetic NAs. This demonstrates potential environmental applications in mitigating pollution from crude oils and oil sands (Johnson et al., 2012).
5. Application in PET Imaging Studies
A fluorine-18-radiolabeled analog of 2-(2-Naphthyloxy)butanoic acid has been investigated for its potential in positron emission tomography (PET) imaging studies, particularly in monitoring apoptotic cell death and blood clotting (Basuli et al., 2012).
6. Kinetic Resolution in Drug Synthesis
Kinetic resolution studies of intermediates derived from 2-(2-Naphthyloxy)butanoic acid have been conducted for the synthesis of beta-adrenergic blocking agents, such as propranolol. This highlights its role in the pharmaceutical industry (Kapoor et al., 2003).
properties
IUPAC Name |
2-naphthalen-2-yloxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVVQLDMZUSLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035422 | |
Record name | 2-(2-Naphthalenyloxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyloxy)butanoic acid | |
CAS RN |
161904-61-6 | |
Record name | 2-(2-Naphthalenyloxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161904-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Naphthalenyloxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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